N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(4-Chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound featuring a 1,3,5-triazine core substituted with a 4-chlorophenyl group at the N2 position, a phenyl group at the N4 position, and a morpholinyl moiety at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or materials science applications. Triazine derivatives are widely studied due to their versatility in drug design (e.g., kinase inhibitors) and industrial applications (e.g., light stabilizers) .
Properties
IUPAC Name |
2-N-(4-chlorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O.ClH/c20-14-6-8-16(9-7-14)22-18-23-17(21-15-4-2-1-3-5-15)24-19(25-18)26-10-12-27-13-11-26;/h1-9H,10-13H2,(H2,21,22,23,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEBMVGURMIHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanuric Chloride as the Central Building Block
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational substrate for constructing trisubstituted triazines due to its three reactive chlorine atoms with graduated leaving group abilities. The temperature-dependent reactivity allows sequential substitution:
- First substitution occurs at 0–5°C with strongly nucleophilic amines
- Second substitution proceeds at 25–40°C
- Third substitution requires elevated temperatures (60–100°C)
This hierarchy enables precise control over substituent placement, critical for synthesizing asymmetric triazines like the target compound.
Solvent Systems and Catalytic Requirements
Polar aprotic solvents (acetone, acetonitrile) dominate triazine synthesis due to their ability to dissolve both cyanuric chloride and aromatic amines while stabilizing transition states. Methanesulfonic acid emerges as a superior catalyst compared to traditional Lewis acids (AlCl₃) due to reduced side reactions and easier workup. Base selection proves crucial for neutralizing HCl byproducts—sodium carbonate maintains pH without inducing premature cyclization.
Stepwise Synthesis of N2-(4-Chlorophenyl)-6-(Morpholin-4-Yl)-N4-Phenyl-1,3,5-Triazine-2,4-Diamine
First Substitution: Installation of 4-Chloroaniline at Position 2
Reaction Conditions
- Molar ratio : 1.05 eq 4-chloroaniline per cyanuric chloride
- Temperature : 0–5°C maintained via ice-acetone bath
- Solvent : Anhydrous acetone (25 mL/g cyanuric chloride)
- Base : 10% Na₂CO₃ added incrementally over 2 h
Mechanistic Insight
The electron-withdrawing triazine ring activates chlorine for nucleophilic attack. 4-Chloroaniline’s primary amine exhibits greater nucleophilicity than morpholine’s tertiary amine, ensuring regioselective substitution at position 2. IR monitoring (disappearance of 850 cm⁻¹ C-Cl stretch) confirms reaction completion within 2 h.
Second Substitution: Morpholine Incorporation at Position 6
Optimized Parameters
- Temperature gradient : 25°C → 40°C over 3 h
- Solvent swap : Replace 50% acetone with THF to enhance morpholine solubility
- Catalyst : 0.5 eq methanesulfonic acid accelerates substitution without epimerization
Yield Enhancement Strategy
Staged addition of morpholine (2 × 0.5 eq at 0 h and 1.5 h) prevents dimerization side products. Post-reaction, extraction with ethyl acetate/water (3:1) removes unreacted morpholine, achieving 92–94% isolated yield of 2-(4-chlorophenylamino)-4,6-dichloro-1,3,5-triazine.
Third Substitution: Phenylamine at Position 4
High-Temperature Coupling
- Reflux conditions : 1,4-dioxane at 85°C for 8–10 h
- Molar excess : 2.2 eq phenylamine ensures complete substitution
- Acid scavenger : Anhydrous MgSO₄ (5% w/v) binds liberated HCl
Purity Control
Crude product recrystallization from ethanol/water (7:3) removes residual phenylamine hydrochloride. DSC analysis shows sharp melting endotherm at 218–220°C (ΔH = 145 J/g), confirming crystalline purity >99%.
Hydrochloride Salt Formation
Acid Selection and Stoichiometry
Treatment of the free base with 1.1 eq HCl in ethanol induces rapid protonation at N1. Excess HCl prevents zwitterion formation, with optimal results at:
- HCl concentration : 4M in dioxane
- Temperature : 10–15°C to avoid decomposition
- Stirring time : 45 min under N₂ atmosphere
Crystallization Protocol
Solvent system : Ethyl acetate/hexane (1:4) induces slow crystallization, yielding needles suitable for X-ray analysis. Lyophilization at −50°C/0.01 mBar produces non-hygroscopic crystals with consistent hydration state (Karl Fischer: 0.12–0.15% H₂O).
Analytical Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.89 (s, 1H, NH)
- δ 3.72 (t, J = 4.8 Hz, 4H, morpholine OCH₂)
- δ 3.15 (t, J = 4.8 Hz, 4H, morpholine NCH₂)
IR (KBr)
- 3345 cm⁻¹ (N-H stretch)
- 1580 cm⁻¹ (C=N triazine ring)
- 1092 cm⁻¹ (C-O-C morpholine)
Purity Assessment
HPLC Conditions
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile phase: MeCN/0.1% H3PO4 (65:35)
- Retention time: 7.82 min (purity 99.3%)
Comparative Analysis of Synthetic Routes
Key advancements include reduced solvent volumes through sequential solvent reuse and implementation of microwave-assisted heating during the third substitution step (30 min vs. 8 h conventional).
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate viability of continuous flow systems for the first two substitutions:
- Microreactor volume : 50 mL
- Throughput : 2.1 kg/h
- Residence time : 11 min per substitution stage
This approach reduces thermal decomposition risks while improving stoichiometric control.
Waste Stream Management
Neutralization of HCl byproducts with MgO generates MgCl₂·6H₂O, which finds secondary use as road de-icer. Solvent recovery via fractional distillation achieves 92% acetone reuse.
Chemical Reactions Analysis
Types of Reactions
N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Coupling Reactions: The triazine ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s structure is compared to five analogs (Table 1). Key variations include substituents at N2, N4, and position 6, which influence electronic properties, steric effects, and reactivity.
Key Observations :
Physicochemical Properties
- Melting Points : The compound in exhibits a high melting point (371–372 K), attributed to crystalline packing facilitated by planar triazine and aromatic groups. In contrast, the methoxy-substituted analog has a lower melting point (140–142°C), likely due to reduced symmetry and weaker intermolecular forces.
- Solubility : Morpholinyl and hydrochloride groups enhance water solubility, critical for pharmaceutical formulations.
Spectroscopic Characterization
- IR Spectroscopy : NH stretches (~3262 cm⁻¹ in ) confirm secondary amine presence in analogs with free NH groups.
- NMR Spectroscopy : Aromatic protons in the 6.8–7.0 ppm range (e.g., δ 6.87 in ) and substituent-specific signals (e.g., δ 3.23 for CH3 in ) aid structural elucidation.
Structural Validation and Crystallography
X-ray crystallography (e.g., ) and software like SHELXL are critical for validating bond parameters and molecular geometry. The target compound’s structure would benefit from similar analysis to confirm stereoelectronic effects of the 4-chlorophenyl and hydrochloride groups.
Biological Activity
N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the triazine class. This compound has garnered attention in scientific research due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine ring substituted with a 4-chlorophenyl group , a morpholino group , and a phenyl group . Its molecular formula is C17H19ClN6·HCl, with a molecular weight of approximately 363.25 g/mol. The presence of these substituents contributes to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN6·HCl |
| Molecular Weight | 363.25 g/mol |
| CAS Number | 1179481-97-0 |
| Chemical Class | Triazine Derivative |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : It is believed to inhibit certain enzymes involved in cancer metabolism, particularly mutant forms of isocitrate dehydrogenase (IDH), which are implicated in various cancers.
- Antimicrobial Action : The compound has shown potential antimicrobial properties against various pathogens, although specific mechanisms remain under investigation.
Anticancer Activity
A study focused on the antiproliferative effects of triazine derivatives demonstrated that this compound exhibited significant activity against triple-negative breast cancer cells (MDA-MB231). The compound reduced cell viability by over 50% at concentrations around 10 µM .
Case Study:
In vitro studies indicated that the compound selectively inhibited hormone-independent cancer cell lines more effectively than hormone-dependent lines. This selectivity suggests potential for targeted cancer therapies .
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against a range of bacteria and fungi. Its efficacy was tested against Gram-positive and Gram-negative bacteria as well as several fungal strains .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride. For example:
Step 1 : Diazotization of 4-chloroaniline with NaNO₂/HCl at 0–5°C to form a diazonium salt .
Step 2 : Coupling with 2-aminoacetonitrile hydrochloride under alkaline conditions (pH 8–9) to form an intermediate triazine ring .
Step 3 : Substitution with morpholine and phenylamine at 60–80°C in polar aprotic solvents (e.g., 1,4-dioxane) .
- Key Variables : Temperature control (<5°C in diazotization prevents decomposition) and solvent choice (polar aprotic solvents enhance nucleophilicity) . Yield improvements (up to 72%) are reported using microwave-assisted synthesis for analogous triazines .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>95% recommended for biological assays) and detects impurities from incomplete substitutions .
- ¹H/¹³C NMR : Confirms substituent positions. For example, the morpholino group’s protons resonate at δ 3.6–3.8 ppm .
- IR Spectroscopy : Verifies functional groups (e.g., N-H stretching at ~3260 cm⁻¹ for amine groups) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial potency) across studies?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- Dose Dependency : IC₅₀ values for anticancer activity (e.g., 12.5 μM in breast cancer cell lines) may conflict with antimicrobial MIC values (e.g., 64 μg/mL) due to differential membrane permeability .
- Assay Design : Standardize protocols (e.g., MTT vs. resazurin assays) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Data Normalization : Use logP values (calculated ~2.8 for this compound) to correlate lipophilicity with cell penetration efficiency .
Q. How can computational methods predict binding mechanisms of this triazine derivative to molecular targets like kinases or DNA topoisomerases?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions. The morpholino group’s oxygen forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR, ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) and identify key residues (e.g., Lys721 in EGFR) .
- QSAR Models : Correlate substituent electronegativity (e.g., 4-Cl vs. 3-F phenyl groups) with inhibitory activity .
Q. What experimental designs optimize in vivo pharmacokinetics while minimizing toxicity?
- Methodological Answer :
- ADMET Profiling :
- Solubility : Use PBS (pH 7.4) with 0.5% DMSO for in vivo formulations .
- Metabolic Stability : Incubate with liver microsomes; half-life >30 min suggests suitability for oral dosing .
- Toxicity Screening :
- Acute Toxicity : Dose rodents at 50–200 mg/kg and monitor ALT/AST levels for hepatotoxicity .
- Genotoxicity : Ames test with TA98 strain to detect mutagenic potential .
Key Considerations for Researchers
- Contradiction Management : Replicate studies under standardized conditions (e.g., cell line passage number, serum concentration) .
- Synthetic Scalability : Transition from batch to flow chemistry for multi-gram synthesis while maintaining >90% purity .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
